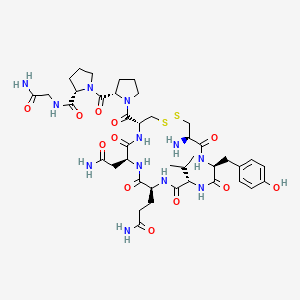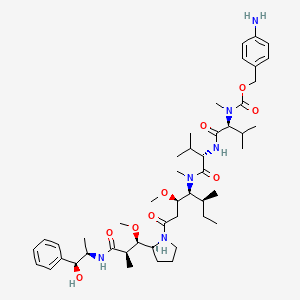
p-Aniline-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Aniline-MMAE, also known as para-aniline monomethyl auristatin E, is a synthetic compound that combines the properties of aniline derivatives and monomethyl auristatin E. Monomethyl auristatin E is a potent antimitotic agent derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy due to its high cytotoxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Aniline-MMAE involves multiple steps, starting with the preparation of aniline derivatives. Aniline derivatives are typically synthesized through the nitration of benzene, followed by reduction to form aniline. The aniline derivative is then reacted with monomethyl auristatin E through a series of coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
p-Aniline-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring of the aniline derivative can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
p-Aniline-MMAE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy, exploiting its high cytotoxicity to selectively kill cancer cells.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
p-Aniline-MMAE exerts its effects by inhibiting cell division through the disruption of microtubule dynamics. The compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound is often linked to monoclonal antibodies that target specific cancer cell markers, ensuring selective delivery and minimizing off-target effects.
類似化合物との比較
Similar Compounds
Monomethyl auristatin E: The parent compound of p-Aniline-MMAE, known for its potent antimitotic activity.
Dolastatins: A family of peptides from which monomethyl auristatin E is derived, exhibiting similar cytotoxic properties.
Vinblastine: Another antimitotic drug used in cancer therapy, with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its combination of aniline derivatives and monomethyl auristatin E, providing both the reactivity of aniline and the cytotoxicity of monomethyl auristatin E. This makes it a valuable compound for targeted cancer therapy, offering high specificity and potency.
特性
分子式 |
C47H74N6O9 |
|---|---|
分子量 |
867.1 g/mol |
IUPAC名 |
(4-aminophenyl)methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9/c1-13-30(6)41(51(9)46(58)39(28(2)3)50-45(57)40(29(4)5)52(10)47(59)62-27-33-21-23-35(48)24-22-33)37(60-11)26-38(54)53-25-17-20-36(53)43(61-12)31(7)44(56)49-32(8)42(55)34-18-15-14-16-19-34/h14-16,18-19,21-24,28-32,36-37,39-43,55H,13,17,20,25-27,48H2,1-12H3,(H,49,56)(H,50,57)/t30-,31+,32+,36-,37+,39-,40-,41-,42+,43+/m0/s1 |
InChIキー |
QUPYUWKTQZTKFW-AJZWWWJRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


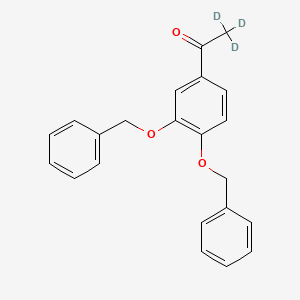
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
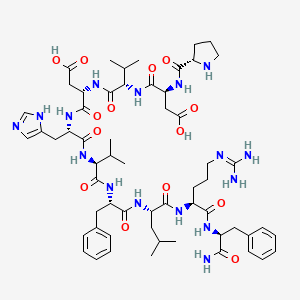
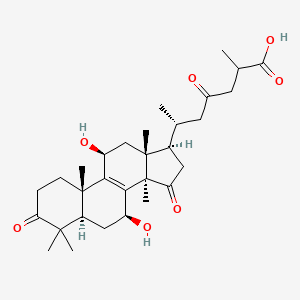
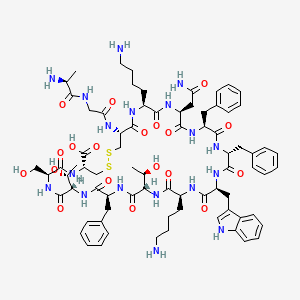
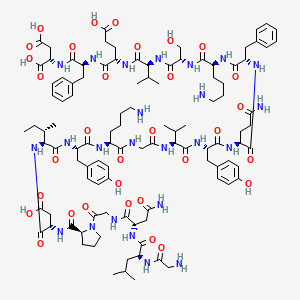
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
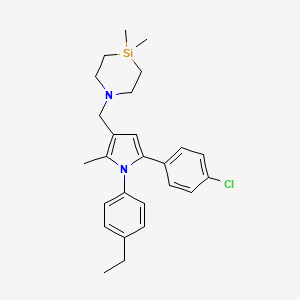
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
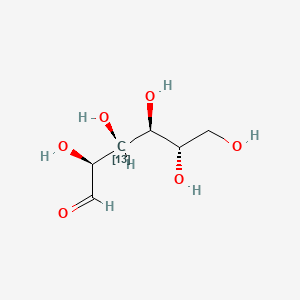
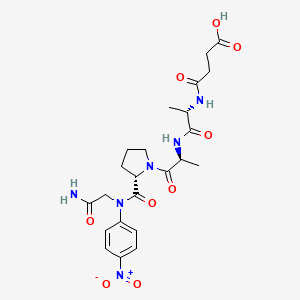
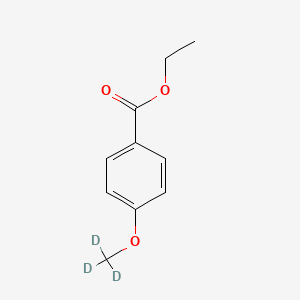
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
